Home > Products > Screening Compounds P7836 > (Leu31,pro34)-neuropeptide Y (porcine)
(Leu31,pro34)-neuropeptide Y (porcine) - 125580-28-1

(Leu31,pro34)-neuropeptide Y (porcine)

Catalog Number: EVT-1490525
CAS Number: 125580-28-1
Molecular Formula: C190H286N54O56
Molecular Weight: 4223 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (Leu31,Pro34)-neuropeptide Y typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain. The process includes the following technical details:

  1. Solid-Phase Synthesis: The amino acids are attached to a solid support and sequentially added in protected forms to prevent unwanted reactions.
  2. Deprotection: After each addition, protective groups are removed to allow for the next amino acid to be added.
  3. Cleavage: Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity (≥95%) .
Molecular Structure Analysis

The molecular structure of (Leu31,Pro34)-neuropeptide Y consists of 36 amino acids with a molecular weight of approximately 4241 Da. The chemical formula is C189H284N54O56S. The sequence of the peptide is:

YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY\text{YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY}

This sequence features specific modifications at Tyr-36, which is converted to a C-terminal amide group. The structural characteristics enable its binding affinity to the Y1 receptor .

Chemical Reactions Analysis

(Leu31,Pro34)-neuropeptide Y undergoes several chemical reactions that are crucial for its biological activity:

  1. Receptor Binding: The primary reaction involves binding to the Y1 receptor, where it displaces radiolabeled neuropeptide Y from cells expressing this receptor type.
  2. Calcium Mobilization: Upon binding to the Y1 receptor, there is a transient increase in intracellular calcium concentrations, which is critical for initiating downstream signaling pathways .
  3. In Vivo Activity: In anesthetized rat models, (Leu31,Pro34)-neuropeptide Y has been shown to significantly increase blood pressure more effectively than natural neuropeptide Y .
Mechanism of Action

The mechanism of action for (Leu31,Pro34)-neuropeptide Y primarily involves its interaction with the neuropeptide Y Y1 receptor:

  1. Receptor Activation: Upon binding to the Y1 receptor on target cells, (Leu31,Pro34)-neuropeptide Y activates intracellular signaling cascades.
  2. Calcium Signaling: This activation leads to an increase in intracellular calcium levels, which can trigger various physiological responses such as vasoconstriction and modulation of neurotransmitter release.
  3. Physiological Effects: The resultant effects include increased food intake and modulation of stress responses .
Physical and Chemical Properties Analysis

The physical and chemical properties of (Leu31,Pro34)-neuropeptide Y include:

  • Molecular Weight: 4241 Da
  • Solubility: Soluble in water and organic solvents suitable for peptide studies.
  • Stability: Stable when stored at -20°C; should be handled under appropriate laboratory conditions to maintain integrity.
  • Purity: Typically ≥95% as determined by HPLC analysis .
Applications

(Leu31,Pro34)-neuropeptide Y has several scientific applications:

  • Pharmacological Research: Used as a specific agonist for studying the physiological roles of the neuropeptide Y Y1 receptor.
  • Neuroscience Studies: Investigated for its effects on appetite regulation and stress response mechanisms.
  • Cardiovascular Research: Explored for its potential role in modulating blood pressure and vascular responses .
Molecular Characterization of (Leu31,Pro34)-Neuropeptide Y (Porcine)

Structural Modifications and Sequence Analysis

[Leu31,Pro34]-Neuropeptide Y (porcine) ([Leu31,Pro34]-NPY) is a synthetic analog of native neuropeptide Y (NPY) engineered for enhanced receptor specificity. The peptide retains NPY’s 36-amino acid backbone but incorporates two critical substitutions:

  • Position 31: Leucine (Leu) replaces isoleucine (Ile)
  • Position 34: Proline (Pro) replaces glutamine (Gln)

The primary sequence is: Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH₂ [3] [4] [8]. These modifications preserve the C-terminal amidation essential for biological activity while altering receptor-binding dynamics. The Leu31 substitution enhances hydrophobic interactions, while Pro34 introduces conformational rigidity by disrupting helical propensity in the C-terminal segment [9].

Key Structural Impacts:

  • Reduced α-helical content at residues 31–36
  • Altered solvent accessibility of Tyr³⁶
  • Maintained PP-fold tertiary structure (N-terminal polyproline helix + C-terminal α-helix) [9]

Table 1: Sequence Comparison of NPY and [Leu31,Pro34]-NPY

PositionNative NPY (porcine)[Leu31,Pro34]-NPYFunctional Consequence
31Isoleucine (Ile)Leucine (Leu)Enhanced hydrophobic packing
34Glutamine (Gln)Proline (Pro)Disrupted hydrogen bonding; increased rigidity
36Tyr-NH₂Tyr-NH₂Maintained Y1 receptor activation

Synthesis and Post-Translational Modifications

[Leu31,Pro34]-NPY is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry [2] [8]. Key steps include:

  • Sequential Resin-Based Assembly: Incorporation of amino acids on Wang or Rink amide resin to ensure C-terminal amidation
  • Critical Modifications:
  • Dual substitutions at positions 31/34 during chain elongation
  • Orthogonal protection for arginine-rich segments
  • Post-Synthesis Processing:
  • Cleavage from resin using trifluoroacetic acid (TFA)
  • Disulfide bond formation (Cys²–Cys¹¹) under oxidative folding conditions
  • Purification via reversed-phase HPLC (≥95% purity) [3] [8]

Mass spectrometry confirms molecular weight (theoretical: 4240.8 Da; observed: 4240.9 ± 0.3 Da) [3] [4]. Unlike native NPY, this analog lacks glycosylation sites and shows no evidence of phosphorylation or sulfation, simplifying production reproducibility.

Conformational Stability and Intramolecular Interactions

NMR spectroscopy (500–600 MHz) reveals that [Leu31,Pro34]-NPY adopts the conserved PP-fold tertiary structure characteristic of the NPY family, but with distinct C-terminal dynamics [9]:

Key Structural Features:

  • N-Terminal Segment (Residues 1–9): Disordered in aqueous buffer but folds upon receptor binding
  • Central α-Helix (Residues 18–30): Stable amphipathic helix (hydrophobic face: Leu²⁴, Leu²⁵, Ile²⁸; hydrophilic face: Arg¹⁹, Arg²⁵)
  • C-Terminal Modifications:
  • Leu³¹ enhances hydrophobic cluster with Tyr²⁰, Tyr²¹, and Leu²⁸
  • Pro³⁴ creates a β-turn disrupting residues 31–36 helical propensity [9]

Table 2: Structural Parameters of [Leu31,Pro34]-NPY

ParameterValue/MetricMethodBiological Significance
PP-fold stabilityΔG = -8.2 kcal/molCircular dichroismMaintains receptor-docking capability
C-terminal dynamicsReduced α-helix (residues 31–36)NMR T₁ relaxationSelective Y1 receptor activation
Intramolecular H-bonds18 ± 2NOESY/ROESYStabilizes hydrophobic core
Hydrophobic interactionsLeu³¹-Tyr²⁰/Leu²⁸ clusterMolecular dynamicsEnhances Y1 binding affinity

Stability Studies:

  • pH tolerance: Stable at pH 3–8 (aggregation >pH 8)
  • Thermal unfolding: Tm = 62°C (vs. 58°C for native NPY)
  • Protease resistance: 3-fold increase vs. NPY due to Pro³⁴ [6] [9]

Comparative Analysis with Native Neuropeptide Y (NPY)

Receptor Selectivity:[Leu31,Pro34]-NPY exhibits >500-fold selectivity for Y1 over Y2 receptors:

  • Y1 Affinity: Ki = 0.54 ± 0.08 nM (radioligand: [¹²⁵I-Tyr³⁶]-[Leu31,Pro34]NPY)
  • Y2 Affinity: Ki > 250 nM [1] [6]
  • Minor cross-reactivity with Y5 receptors (Ki ≈ 120 nM) [6]

Native NPY binds Y1, Y2, and Y5 with near-equal affinity (Ki ≈ 1–2 nM) [7].

Functional Consequences:1. Cellular Calcium Signaling:- Induces transient [Ca²⁺]ᵢ increase in SK-N-MC cells (Y1-expressing neuroblastoma)- EC₅₀ = 2.3 nM (vs. 1.8 nM for NPY)- No response in Y2-dominant tissues [1]

  • In Vivo Effects:
  • Hypertension: 1.7-fold greater pressor effect vs. NPY in rats (ED₅₀: 0.8 nmol/kg vs. 1.4 nmol/kg) [1]
  • Anxiolytic Activity: Reduces stress-induced behaviors at 10 pmol intracerebroventricular dose [4]
  • Noradrenaline Release: Potentiates K⁺-evoked noradrenaline release in rat paraventricular nucleus (40% > NPY) [5]

Table 3: Functional Comparison with Native NPY

Property[Leu31,Pro34]-NPYNative NPYExperimental System
Y1 binding affinity0.54 nM1.2 nMHuman neuroblastoma membranes
Y2 binding affinity>250 nM1.5 nMRat hippocampal membranes
Blood pressure elevationED₅₀: 0.8 nmol/kgED₅₀: 1.4 nmol/kgAnesthetized rats
C-terminal helix stabilityReduced (residues 31–36)PreservedNMR chemical shift index
Receptor activation profileY1 >> Y5 > Y2Y1 = Y2 = Y5Transfected HEK293 cells

Mechanistic Divergence:The analog’s efficacy arises from:

  • Optimized C-terminal Docking: Leu³¹/Pro³⁴ stabilizes interactions with Y1’s transmembrane helices 5/6
  • Reduced Y2 Engagement: Disrupted binding to Y2’s extracellular loop 2
  • Altered Signaling Kinetics: Prolonged ERK1/2 phosphorylation vs. native NPY [1] [7] [10]

Properties

CAS Number

125580-28-1

Product Name

(Leu31,pro34)-neuropeptide Y (porcine)

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C190H286N54O56

Molecular Weight

4223 g/mol

InChI

InChI=1S/C190H286N54O56/c1-16-96(10)150(180(294)234-130(82-142(193)253)168(282)225-124(74-94(6)7)164(278)226-125(75-95(8)9)171(285)239-151(101(15)247)181(295)221-120(32-22-66-208-190(202)203)185(299)243-70-26-36-140(243)177(291)219-116(31-21-65-207-189(200)201)156(270)222-121(152(195)266)77-103-40-50-109(249)51-41-103)238-172(286)128(80-106-46-56-112(252)57-47-106)229-167(281)129(81-107-87-204-91-210-107)230-158(272)115(30-20-64-206-188(198)199)218-163(277)123(73-93(4)5)223-155(269)98(12)212-173(287)135(89-245)236-166(280)127(79-105-44-54-111(251)55-45-105)228-165(279)126(78-104-42-52-110(250)53-43-104)227-157(271)114(29-19-63-205-187(196)197)216-153(267)97(11)211-161(275)122(72-92(2)3)224-169(283)132(85-148(262)263)232-160(274)118(59-61-146(258)259)217-154(268)99(13)213-176(290)138-34-24-67-240(138)182(296)100(14)214-162(276)131(84-147(260)261)231-159(273)117(58-60-145(256)257)215-144(255)88-209-175(289)137-33-23-69-242(137)186(300)134(83-143(194)254)235-170(284)133(86-149(264)265)233-178(292)141-37-27-71-244(141)184(298)119(28-17-18-62-191)220-174(288)136(90-246)237-179(293)139-35-25-68-241(139)183(297)113(192)76-102-38-48-108(248)49-39-102/h38-57,87,91-101,113-141,150-151,245-252H,16-37,58-86,88-90,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,266)(H,204,210)(H,209,289)(H,211,275)(H,212,287)(H,213,290)(H,214,276)(H,215,255)(H,216,267)(H,217,268)(H,218,277)(H,219,291)(H,220,288)(H,221,295)(H,222,270)(H,223,269)(H,224,283)(H,225,282)(H,226,278)(H,227,271)(H,228,279)(H,229,281)(H,230,272)(H,231,273)(H,232,274)(H,233,292)(H,234,294)(H,235,284)(H,236,280)(H,237,293)(H,238,286)(H,239,285)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t96-,97-,98-,99-,100-,101+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,150-,151-/m0/s1

InChI Key

ZNBZLZXDILRJJT-CCPZSHQESA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.